molecular formula C14H15NO B13088058 3-(4-Methoxyphenyl)-4-methylaniline

3-(4-Methoxyphenyl)-4-methylaniline

Cat. No.: B13088058
M. Wt: 213.27 g/mol
InChI Key: QNDOXVOMQMFLCC-UHFFFAOYSA-N
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Description

4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4’ position, a methyl group at the 6 position, and an amine group at the 3 position on the biphenyl structure. The biphenyl core structure is composed of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid, while reduction of a nitro group would produce 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-amine .

Scientific Research Applications

4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4’-methoxy-6-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and amine groups allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methylaniline

InChI

InChI=1S/C14H15NO/c1-10-3-6-12(15)9-14(10)11-4-7-13(16-2)8-5-11/h3-9H,15H2,1-2H3

InChI Key

QNDOXVOMQMFLCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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